REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([O:23][CH3:24])=[CH:4][C:5]([CH:20]([CH3:22])[CH3:21])=[C:6]([CH:19]=1)[O:7][C:8](=[CH:11]NC1C=CC=CC=1)[C:9]#[N:10].C(=O)(O)O.[NH2:29][C:30]([NH2:32])=[NH:31].CN(C=O)C.C(OCC)(=O)C>O>[I:1][C:2]1[C:3]([O:23][CH3:24])=[CH:4][C:5]([CH:20]([CH3:22])[CH3:21])=[C:6]([CH:19]=1)[O:7][C:8]1[C:9]([NH2:10])=[N:31][C:30]([NH2:32])=[N:29][CH:11]=1 |f:1.2|
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Name
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2-(5-iodo-2-isopropyl-4-methoxy-phenoxy)-3-phenylamino-acrylonitrile
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Quantity
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280 g
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Type
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reactant
|
Smiles
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IC=1C(=CC(=C(OC(C#N)=CNC2=CC=CC=C2)C1)C(C)C)OC
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Name
|
|
Quantity
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110 g
|
Type
|
reactant
|
Smiles
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C(O)(O)=O.NC(=N)N
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Name
|
|
Quantity
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560 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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140 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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1.12 L
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Type
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solvent
|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to maintain an internal temperature of 50° C
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Type
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TEMPERATURE
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Details
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The resulting slurry was cooled to 20° C.
|
Type
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CUSTOM
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Details
|
Precipitated solids
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Type
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FILTRATION
|
Details
|
were collected by filtration
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Type
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WASH
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Details
|
washed with water (300 ml)
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Type
|
CUSTOM
|
Details
|
dried in a vacuum oven (50° C., 24 inches Hg)
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Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC(=C(OC=2C(=NC(=NC2)N)N)C1)C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 242 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |